molecular formula C17H23N3 B1344451 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile CAS No. 93725-12-3

1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile

Cat. No. B1344451
Key on ui cas rn: 93725-12-3
M. Wt: 269.4 g/mol
InChI Key: QYTCSUCLFRIBLQ-UHFFFAOYSA-N
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Patent
US09206156B2

Procedure details

100 g (5 eq) pyrrolidine were added to a solution of 50 g (1 eq) 1-benzylpiperidin-4-one in 250 ml ethanol and the mixture was stirred for 10 min at room temperature. 25 ml (0.5 eq) hydrochloric acid were then added dropwise to the reaction mixture over a period of 10 min and the mixture was stirred for 30 min at room temperature. 55 g (3 eq) potassium cyanide dissolved in 250 ml water were added to this reaction mixture and it was stirred for three days at room temperature. The reaction course was monitored by thin-layer chromatography (50% EtOAc/heptane). Once the conversion was complete, the solid that had formed was filtered off and washed with iced water (3×150 ml). The solid obtained was then suspended in ethyl acetate and dried with Na2SO4. Following removal of the solvent under reduced pressure, 70 g of crude product were obtained in the form of a solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([N:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[C-:21]#[N:22].[K+]>C(O)C.O.C(OCC)(=O)C.CCOC(C)=O.CCCCCCC>[CH2:6]([N:13]1[CH2:18][CH2:17][C:16]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)([C:21]#[N:22])[CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4,8.9|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
55 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
were added to this reaction mixture and it
STIRRING
Type
STIRRING
Details
was stirred for three days at room temperature
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the solid that had formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with iced water (3×150 ml)
CUSTOM
Type
CUSTOM
Details
The solid obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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